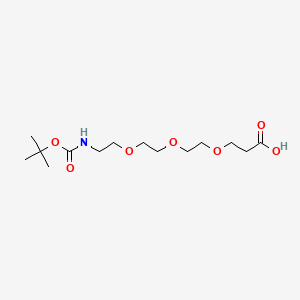
t-Boc-N-amido-PEG3-acid
Overview
Description
t-Boc-N-amido-PEG3-acid is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These primary amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine . This interaction with its targets results in the formation of stable amide bonds, which can be used for various purposes, such as drug delivery .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the formation of stable amide bonds with primary amine groups. This can result in the modification of target molecules, potentially altering their structure and function. In the context of drug delivery, this can enable the targeted delivery of therapeutic agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of primary amine groups is necessary for its action . Additionally, the presence of mild acidic conditions is required for the deprotection of the Boc group . Furthermore, the hydrophilic PEG spacer can enhance its solubility in aqueous environments , which can influence its distribution and efficacy in biological systems.
Biochemical Analysis
Biochemical Properties
t-Boc-N-amido-PEG3-acid plays a significant role in biochemical reactions. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Cellular Effects
It is known that PEG linkers like this compound can influence cell function by enhancing the pharmacokinetic properties and in vivo stability of conjugates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or HATU .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-N-amido-PEG3-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced through a reaction with a suitable carboxylating agent.
Deprotection: The Boc group is removed under mild acidic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common reagents used include tert-butoxycarbonyl chloride (Boc-Cl), polyethylene glycol, and carboxylating agents such as succinic anhydride .
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine
Common Reagents and Conditions
Activators: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid for amide bond formation
Deprotection: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group
Major Products Formed
Amide Bonds: Reaction with primary amines forms stable amide bonds.
Free Amine: Deprotection of the Boc group yields the free amine
Scientific Research Applications
t-Boc-N-amido-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a PEGylation reagent to modify molecules and improve their solubility and stability
Biology: Employed in bioconjugation to link biomolecules, such as proteins and peptides, for various biological studies
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents
Industry: Applied in the synthesis of PEGylated compounds for industrial applications, such as in the production of polymers and surfactants
Comparison with Similar Compounds
t-Boc-N-amido-PEG3-acid can be compared with other PEGylated compounds, such as:
t-Boc-N-amido-PEG6-acid: Contains a longer PEG spacer, providing increased solubility and flexibility.
t-Boc-N-amido-PEG28-acid: Features an even longer PEG spacer, suitable for applications requiring extended reach.
t-Boc-N-amido-dPEG23-amine: A monodisperse PEG linker with a similar structure but different functional groups.
These compounds share similar properties but differ in the length of the PEG spacer and the functional groups, making them suitable for different applications.
Properties
IUPAC Name |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15-5-7-20-9-11-21-10-8-19-6-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQEUVPPBOTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347750-75-7 | |
| Record name | t-Boc-N-amido-PEG3-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)





![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)

